molecular formula C11H14ClNO B1474803 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol CAS No. 1702445-80-4

1-(2-Chloro-4-methylbenzyl)azetidin-3-ol

Cat. No.: B1474803
CAS No.: 1702445-80-4
M. Wt: 211.69 g/mol
InChI Key: ZCARUUJGGRILCZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylbenzyl)azetidin-3-ol is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antibacterial Evaluation : Azetidinone derivatives, including those similar to 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol, have been synthesized and evaluated for their antibacterial activities. Some compounds in this category showed promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).

  • Transformation into Other Compounds : Research has shown that certain azetidinones can be transformed into other compounds like 3-aryl-2-(ethylamino)propan-1-ols, suggesting versatile applications in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).

  • Microwave Assisted Synthesis : Azetidinones and thiazolidinones, which are pharmacologically active, have been synthesized using microwave-assisted methods. These compounds have been screened for antibacterial and antifungal activities (Mistry & Desai, 2006).

  • Stereochemistry in Methylation : The methylation of certain azetidinone derivatives, including those similar to this compound, has been studied for understanding stereochemistry and formation processes (Romanova, Tallo, Borisenko, & Bundel', 1990).

  • Anti-Inflammatory Activity : Some derivatives of azetidinones have been synthesized and tested for their anti-inflammatory effects, showing significant results compared to standard drugs (Sharma, Maheshwari, & Bindal, 2013).

  • Iron-Catalyzed Synthesis for Drug Design : New small-ring azetidinone derivatives have been synthesized through iron-catalyzed processes, demonstrating potential for incorporation in drug discovery programs (Dubois, Lazaridou, Choi, Mousseau, & Bull, 2019).

  • Optical Resolution and Absolute Configurations : The enantiomers of 3-methylazetidin-2-one, similar in structure to the compound of interest, have been studied for their optical resolution and absolute configurations, important in stereoselective synthesis (Shustov & Rauk, 1996).

  • Bicyclic Gamma-Lactams Synthesis : Azetidinones have been utilized in the diastereoselective synthesis of bicyclic gamma-lactams, showcasing their utility in creating complex molecular structures (Dekeukeleire, D’hooghe, & de Kimpe, 2009).

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-2-3-9(11(12)4-8)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCARUUJGGRILCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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